1-Ethenyl-3,5-dimethyl-1H-1,2,4-triazole
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Overview
Description
1-Ethenyl-3,5-dimethyl-1H-1,2,4-triazole is a heterocyclic compound with the molecular formula C6H9N3. This compound is part of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The structure of this compound consists of a triazole ring substituted with ethenyl and dimethyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethenyl-3,5-dimethyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with acetylene derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-pressure reactors and automated control systems can optimize the reaction parameters, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-3,5-dimethyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various substituted triazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation reagents such as bromine or chlorine can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce halogenated triazoles .
Scientific Research Applications
1-Ethenyl-3,5-dimethyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 1-Ethenyl-3,5-dimethyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects. The pathways involved may include inhibition of nucleic acid synthesis and disruption of cell membrane integrity .
Comparison with Similar Compounds
3,5-Dimethyl-1H-1,2,4-triazole: Lacks the ethenyl group, resulting in different chemical properties and reactivity.
1-Vinyl-3,5-dimethyl-1H-1,2,4-triazole: Similar structure but with a vinyl group instead of an ethenyl group, leading to variations in reactivity and applications
Uniqueness: The combination of the triazole ring with the ethenyl and dimethyl groups provides a versatile platform for chemical modifications and functionalization .
Conclusion
1-Ethenyl-3,5-dimethyl-1H-1,2,4-triazole is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and materials. Ongoing research continues to explore its full potential, particularly in the fields of medicine and advanced materials.
Properties
CAS No. |
52497-35-5 |
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Molecular Formula |
C6H9N3 |
Molecular Weight |
123.16 g/mol |
IUPAC Name |
1-ethenyl-3,5-dimethyl-1,2,4-triazole |
InChI |
InChI=1S/C6H9N3/c1-4-9-6(3)7-5(2)8-9/h4H,1H2,2-3H3 |
InChI Key |
JJGUSPKOYJLJPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C)C=C |
Origin of Product |
United States |
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